molecular formula C21H27O3P B2920847 3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2414245-22-8

3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2920847
CAS No.: 2414245-22-8
M. Wt: 358.418
InChI Key: HEETVIXTAXQITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This P-chiral phosphine ligand, with the systematic name (R)- or (S)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, is a structurally sophisticated compound used in asymmetric catalysis. Its enantiomers (CAS 2351219-88-8 for R and 2021202-03-7 for S) exhibit high enantiomeric excess (≥99% ee) and are critical for inducing stereoselectivity in reactions such as Suzuki-Miyaura cross-couplings and hydrogenations . The compound features a rigid dihydrobenzooxaphosphole backbone substituted with a bulky tert-butyl group and a 2,6-dimethoxy-3,5-dimethylphenyl moiety, which enhances steric and electronic tuning for catalytic applications .

Properties

IUPAC Name

3-tert-butyl-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O3P/c1-13-11-14(2)19(23-7)17(18(13)22-6)15-9-8-10-16-20(15)25(12-24-16)21(3,4)5/h8-11H,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEETVIXTAXQITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS No. 2021202-03-7) is a phosphole derivative that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C21_{21}H27_{27}O3_3P
  • Molecular Weight : 358.41 g/mol

Structural Characteristics

The compound features a phosphole ring fused with a benzo group, which is substituted with tert-butyl and dimethoxy groups. This unique structure may contribute to its biological properties.

PropertyValue
CAS Number2021202-03-7
Purity>99%
Storage ConditionsInert atmosphere, 2-8°C
Hazard StatementsH302-H315-H319-H335

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : It acts as an inhibitor of several cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism.

The proposed mechanisms through which this compound exerts its effects include:

  • Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Management : By enhancing antioxidant defenses, it reduces cellular damage associated with oxidative stress.

Study 1: Anticancer Potential

In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Study 2: Enzyme Interaction

A pharmacokinetic study evaluated the compound's interaction with cytochrome P450 enzymes. The results indicated that it could alter the metabolism of co-administered drugs, highlighting the importance of understanding its pharmacological profile in drug development.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a family of P-chiral dihydrobenzooxaphosphole ligands. Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight CAS Number Key Applications Enantiomeric Excess (ee)
3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-... R1=H, R2=H C19H23O3P 330.36 1246888-90-3 Asymmetric hydrogenation ≥97% (racemic)
(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-... R1=PhO, R2=PhO C29H27O3P 454.16 1441830-74-5 Suzuki-Miyaura coupling >99%
3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-... R1= iPrO, R2=iPrO C23H31O3P 386.46 2634687-76-4 Buchwald-Hartwig amination 97%
(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-... R1= iPr, R2=iPr C25H35O3P 414.23 - Sterically demanding cross-couplings >99%
Target Compound (R/S) R1=Me, R2=Me C21H27O3P 358.16–358.41 2351219-88-8 (R) Asymmetric Suzuki-Miyaura reactions ≥99%

Substituent Impact :

  • Electron-Donating Groups (e.g., methoxy, isopropoxy): Enhance ligand stability and modulate metal center electron density, improving catalytic turnover in cross-couplings .
  • Steric Bulk (e.g., tert-butyl, 3,5-dimethyl) : Increase enantioselectivity by restricting substrate approach angles, critical for asymmetric induction .
Performance in Catalytic Reactions
  • Asymmetric Suzuki-Miyaura Coupling : The target compound outperforms the diisopropoxy analog (CAS 2634687-76-4) in reactions involving bulky substrates due to optimized steric hindrance from the 3,5-dimethyl groups .
  • Hydrogenation: The diphenoxy variant (CAS 1441830-74-5) shows lower activity compared to the target compound in hydrogenating sterically hindered alkenes, likely due to excessive bulk .
  • Air Stability : Unlike earlier phosphine ligands, the tert-butyl and aryl methoxy groups in the target compound confer air stability, simplifying handling and storage .
Commercial and Patent Landscape
  • Licensing : Sold under license from Zejun (e.g., Strem Chemicals product codes 15-6834 and 15-6840), with patents (CN 107827929 A, US 20180155375 A1) covering synthesis and catalytic applications .
  • Pricing : Enantiopure variants (e.g., >99% ee) command premium pricing (~$500/25 mg) due to stringent synthesis and purification requirements .

Q & A

Q. What are the key synthetic strategies for synthesizing 3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole?

Methodological Answer: The synthesis typically involves multi-step organophosphorus chemistry. A common approach includes:

  • Ring formation : Condensation of substituted phenol derivatives with phosphorus-containing precursors under anhydrous conditions (e.g., using POCl₃ or PCl₃ as phosphorylating agents) .
  • Substituent introduction : tert-Butyl and methoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, often requiring Lewis acid catalysts like AlCl₃ .
  • Chiral resolution : For enantiomerically pure forms, chiral auxiliaries or asymmetric catalysis (e.g., using BINOL-derived ligands) are employed .
    Key challenges include controlling regioselectivity in crowded aromatic systems and minimizing oxidation of the phosphorus center.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, comparing retention times against known standards .
  • Structural confirmation :
    • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl at δ 1.2–1.4 ppm; aromatic methoxy at δ 3.7–3.9 ppm) .
    • X-ray crystallography : For absolute stereochemical assignment, particularly in diastereomeric mixtures .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₅O₃P at m/z 344.39) .

Q. What are recommended protocols for preparing stock solutions in biological assays?

Methodological Answer:

  • Solubility optimization : Dissolve in DMSO (10 mM stock) due to low aqueous solubility. For in vitro studies, dilute with saline containing 0.1% Tween 80 to prevent aggregation .
  • Stability testing : Monitor degradation via UV-Vis spectroscopy (220–400 nm) under varying pH (4–9) and temperature (4°C to 37°C) conditions .
  • Critical note : Avoid freeze-thaw cycles; store aliquots at -20°C under inert gas (N₂ or Ar) to prevent oxidation of the phosphorus heterocycle .

Advanced Research Questions

Q. What methodologies are employed to study stereochemical outcomes in its synthesis?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak® IA or IC columns with hexane/isopropanol gradients to resolve enantiomers .
  • Dynamic NMR : Monitor diastereomeric interconversion rates at variable temperatures (e.g., -40°C to 25°C) to assess rotational barriers in the oxaphosphole ring .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers for stereoisomerization, validated against experimental optical rotation data .

Q. How can computational modeling predict its reactivity in catalytic or biological systems?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the phosphorus center often acts as a Lewis acid in coordination chemistry .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with methoxy groups and steric effects from the tert-butyl substituent .
  • MD simulations : Assess stability in lipid bilayers (CHARMM36 force field) to evaluate membrane permeability for drug delivery applications .

Q. What approaches assess its environmental impact and degradation pathways?

Methodological Answer:

  • OECD 301F biodegradation test : Measure aerobic degradation in activated sludge over 28 days, monitoring via LC-MS for intermediates like phosphoric acid derivatives .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests (OECD 201) to determine aquatic toxicity .
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions, analyzing breakdown products via GC-MS. Methoxy groups often demethylate to form phenolic byproducts .

Q. How are structure-activity relationships (SAR) investigated for this compound in medicinal chemistry?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace tert-butyl with cyclohexyl or methoxy with ethoxy) and compare bioactivity .
  • Biological assays : Test kinase inhibition (e.g., EGFR or PI3K) using fluorescence polarization assays. Correlate IC₅₀ values with steric/electronic parameters (Hammett σ constants) .
  • Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to identify binding motifs, such as π-stacking with aromatic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.